N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Poly(ortho ester) Systems
Poly(ortho ester) systems, which include compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide, have significant applications in bioerodible drug delivery devices. Their acid sensitivity allows for the creation of devices with lifetimes ranging from hours to many months, which can be adjusted using acidic or basic excipients physically incorporated into the matrix. This is particularly relevant in the development of more efficient and controlled drug delivery systems (Heller, 1990).
Synthesis of Spiroacetal Enol Ethers
Spiroacetal enol ethers, similar in structure to this compound, are crucial in the synthesis of natural products. A notable example is the synthesis of (-)-AL-2, which involves the formation of a core framework of diacetylenic spiroacetal enol ethers (Miyakoshi & Mukai, 2003).
Antiviral Agents
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share a structural similarity with this compound, have shown significant antiviral activity. This indicates the potential of compounds with similar structures in developing new classes of antiviral molecules (Apaydın et al., 2020).
Receptor Agonists
Compounds like 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structurally related to this compound, have been reported as potent agonists for 5-HT1AR receptors. This highlights their significance in neuroprotective activity and pain control, offering new strategies in this domain (Franchini et al., 2017).
Novel Drug Development
The synthesis of N-phenylbenzamide derivatives, which are structurally akin to this compound, has led to the development of promising lead compounds for anti-EV 71 drugs, showcasing the potential of similar compounds in novel drug development (Ji et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological functions such as attention, emotions, sleeping, dreaming, and learning .
Mode of Action
The compound acts as an adrenergic neuron inhibitor . It slowly displaces norepinephrine from its storage in nerve endings . This action blocks the release of norepinephrine normally produced by nerve stimulation . The reduction in neurotransmitter release in response to sympathetic nerve stimulation, as a result of catecholamine depletion, leads to reduced arteriolar vasoconstriction .
Biochemical Pathways
The compound’s action affects the norepinephrine pathway . By inhibiting the release of norepinephrine, it disrupts the normal functioning of this pathway, leading to a decrease in arteriolar vasoconstriction . This can have downstream effects on blood pressure regulation and other physiological processes influenced by norepinephrine.
Pharmacokinetics
The compound is rapidly and well absorbed from the gastrointestinal tract
Result of Action
The primary result of the compound’s action is a reduction in blood pressure . By inhibiting the release of norepinephrine and reducing arteriolar vasoconstriction, the compound can decrease blood pressure . This makes it potentially useful as an antihypertensive agent .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-3-23-17-9-8-15(12-18(17)24-4-2)19(22)21-13-16-14-25-20(26-16)10-6-5-7-11-20/h8-9,12,16H,3-7,10-11,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOUECKMRPGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.